molecular formula C11H10FN3OS B5978607 1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone

1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone

Cat. No. B5978607
M. Wt: 251.28 g/mol
InChI Key: XGXJGMMSTVSSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1992 by researchers at the University of Basel, Switzerland, and was later found to have immunomodulatory properties.

Mechanism of Action

The mechanism of action of 1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone involves its binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of cells. By binding to these receptors, 1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone prevents lymphocytes from leaving the lymph nodes and entering the bloodstream, where they can cause inflammation and damage to healthy tissues.
Biochemical and Physiological Effects:
1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has been shown to have a number of biochemical and physiological effects, including the regulation of immune cell trafficking, the inhibition of cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has several advantages for use in lab experiments, including its ability to regulate immune cell trafficking and its potential therapeutic applications. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone, including its use in the treatment of autoimmune diseases, cancer, and neurological disorders. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new analogs and formulations of 1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of 1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone involves several steps, starting with the reaction of 2-chloroacetyl chloride with 4-amino-2-(3-fluorophenyl)thiazole to form 2-chloroacetyl-4-amino-2-(3-fluorophenyl)thiazole. This intermediate is then reacted with ethylamine to form 1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone.

Scientific Research Applications

1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer. It has been shown to have immunomodulatory properties, which means that it can regulate the immune system and prevent it from attacking healthy cells.

properties

IUPAC Name

1-[4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6(16)9-10(13)15-11(17-9)14-8-4-2-3-7(12)5-8/h2-5H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXJGMMSTVSSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[4-amino-2-(3-fluorophenylamino)thiazol-5-yl]-

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